CID 23268914
Description
CID 23268914 is a chemical compound identified in the context of essential oil research, specifically within the vacuum distillation fractions of Citrus essential oil (CIEO) . Its structural characterization has been performed using Gas Chromatography-Mass Spectrometry (GC-MS), as evidenced by the total ion chromatogram and mass spectrum provided in Figure 1 of . The compound’s chemical structure (Figure 1A in ) indicates the presence of functional groups common in terpenoids or oxygenated derivatives, which are typical constituents of citrus essential oils .
Properties
InChI |
InChI=1S/C5H10NSi/c1-5(4-6)7(2)3/h5H,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCMZVEXGPAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)[Si](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40794279 | |
| Record name | 2-(Dimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40794279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64757-01-3 | |
| Record name | 2-(Dimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40794279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P₄O₁₀).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for 2-(Dimethylsilyl)propanenitrile typically involve large-scale synthesis using the aforementioned routes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Nitriles undergo hydrolysis in the presence of dilute acid or alkali to form carboxylic acids.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.
Substitution: Potassium cyanide (KCN) in ethanol.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-(Dimethylsilyl)propanenitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Utilized in the production of silicon-containing polymers and as a precursor for silyl-protected nitrogen-containing compounds.
Catalysis: Involved in catalytic hydrosilylation and hydroborylation reactions.
Mechanism of Action
The mechanism of action for 2-(Dimethylsilyl)propanenitrile in various reactions typically involves the nucleophilic attack on the carbon-nitrogen triple bond (C≡N). For example, in reduction reactions, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion, which is then further reduced to a primary amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
CID 23268914 shares structural similarities with oscillatoxin derivatives, a class of marine cyanobacterial toxins (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389) . However, key distinctions exist:
- Functional Groups: Oscillatoxins feature polyether ladder structures with methyl and hydroxyl groups, whereas this compound’s GC-MS profile suggests a simpler terpenoid backbone with possible ester or carbonyl moieties .
- Molecular Weight : this compound’s molecular weight, inferred from its retention time in GC-MS (Figure 1B), is likely lower than oscillatoxins, which exceed 600 Da due to their complex polycyclic frameworks .
Analytical and Pharmacological Properties
Key Research Findings
- This compound : Concentrated in specific CIEO fractions during vacuum distillation (Figure 1C), suggesting volatility and thermal stability suited for industrial extraction . Its lack of reported toxicity contrasts sharply with oscillatoxins, which exhibit potent bioactivity .
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